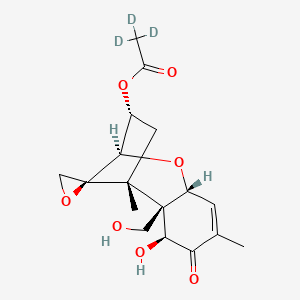
3-Acetyl-d3-deoxynivalenol solution
Overview
Description
3-Acetyl-d3-deoxynivalenol (3-Ac-DON) is an isotopically labeled standard of the trichothecene mycotoxin. It is primarily produced by molds of the genus Fusarium. The compound is also known by the synonym 15-Acetylvomitoxin . Its empirical formula is C17D3H19O7 , and its molecular weight is approximately 341.37 g/mol .
Synthesis Analysis
The synthesis of 3-Acetyl-d3-deoxynivalenol involves labeling the native 3-Ac-DON with deuterium isotopes. This labeling allows researchers to track and quantify the compound in various matrices. The isotopic labeling is essential for accurate analysis using techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS/MS (Liquid Chromatography-Mass Spectrometry) .
Molecular Structure Analysis
The molecular structure of 3-Acetyl-d3-deoxynivalenol closely resembles that of native 3-Ac-DON. It contains a trichothecene core with an acetyl group at position 3. The isotopic labeling involves replacing three hydrogen atoms with deuterium atoms, resulting in the labeled compound .
Chemical Reactions Analysis
3-Acetyl-d3-deoxynivalenol does not undergo significant chemical reactions under normal conditions. Its stability is crucial for accurate quantification in analytical methods. Researchers typically analyze it directly using chromatographic techniques without further derivatization .
Physical And Chemical Properties Analysis
Scientific Research Applications
Metabolization in Wheat
- Metabolization in Wheat Culture : A study on the metabolic fate of deoxynivalenol (DON) and its acetylated derivatives, including 3-acetyl-DON (3-ADON), in a wheat suspension culture revealed significant differences in the metabolization of DON and its acetylated derivatives. This research highlighted the formation of novel deoxynivalenol metabolites in wheat and showed that 3-ADON led to a higher intracellular content of toxic metabolites compared to other treatments (Schmeitzl et al., 2015).
Purification and Detection in Corn Products
- Purification Method for Corn-Based Products : A purification method based on liquid chromatography-tandem mass spectrometry was developed for identifying DON and its acetylated and glycosylated derivatives, including 3-acetyl-deoxynivalenol, in corn products. The study suggests the effectiveness of this method for identifying DON and its derivatives in corn-based products (Yoshinari et al., 2012).
Biodegradation by Bacteria
- Biodegradation by Devosia insulae A16 : A study reported the isolation of a bacterial strain, Devosia insulae A16, which showed effective biodegrading abilities on DON and its derivatives, including 3-acetyl-DON. This bacteria degraded 88% of DON, transforming it and its derivatives to less toxic metabolites. This finding suggests the potential use of D. insulae A16 as a biodegradation agent in controlling DON contamination in cereals (Wang et al., 2019).
Human Microbiota Metabolism
- Metabolism by Human Fecal Microbiota : Research on the metabolism of DON and its glucoside by the human fecal microbiota showed that the microbiota releases DON very efficiently from its glycosylated form, potentially increasing the toxic burden in exposed individuals. This is the first evidence suggesting that human fecal microbiota detoxifies DON, resulting in the appearance of its metabolites in urine (Gratz et al., 2013).
Food Processing and Biological Remedies
- Fate During Food Processing : A comprehensive review indicated that DON undergoes dynamic changes during food processing and can be transformed into various forms, including 3-acetyl-DON. The study emphasized the significance of applying biodegradation methods in food processing and the potential use of microorganisms and enzymes for this purpose (Guo et al., 2020).
Safety And Hazards
properties
IUPAC Name |
[(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] 2,2,2-trideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFIQZBYNGPCGY-POMOKOCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O[C@@H]1C[C@]2([C@@]3([C@@H]1O[C@H]4[C@@]2([C@@H](C(=O)C(=C4)C)O)CO)CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583584 | |
| Record name | (3beta,7alpha)-7,15-Dihydroxy-8-oxo-12,13-epoxytrichothec-9-en-3-yl (~2~H_3_)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2R,3S,7R,9R,10R,12S)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] 2,2,2-trideuterioacetate | |
CAS RN |
876926-22-6 | |
| Record name | (3beta,7alpha)-7,15-Dihydroxy-8-oxo-12,13-epoxytrichothec-9-en-3-yl (~2~H_3_)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



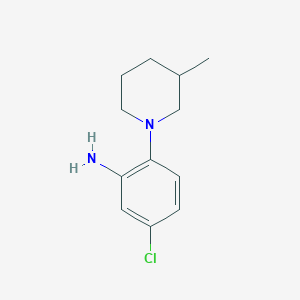
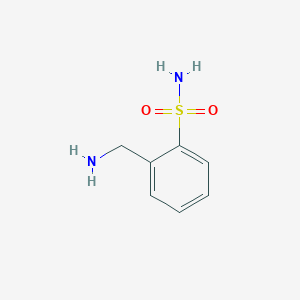
![1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B1628841.png)
![2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride](/img/structure/B1628842.png)
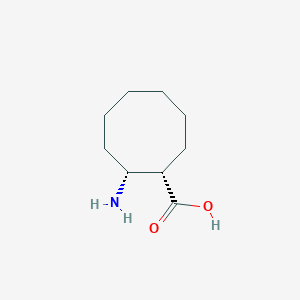
![3-chloro-N-[2-(methylthio)phenyl]propanamide](/img/structure/B1628847.png)
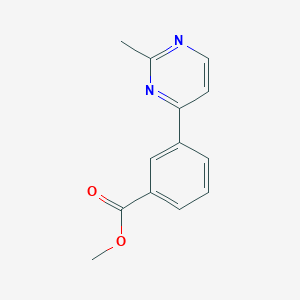
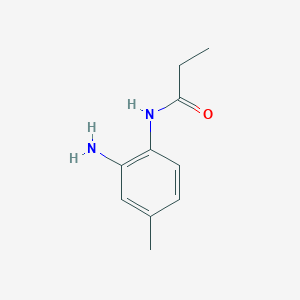
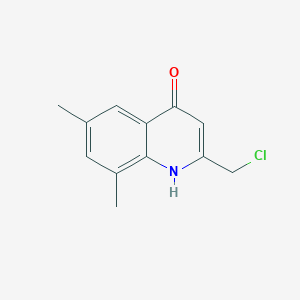
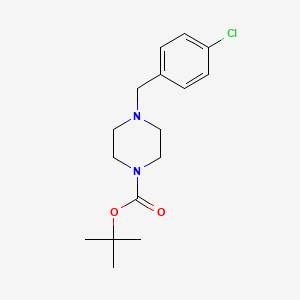
![2-Phenoxymethyl-[1,3]dioxolane](/img/structure/B1628854.png)
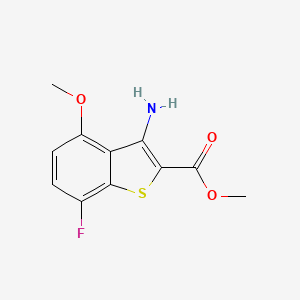
![3-Bromoisothiazolo[3,4-b]pyridine](/img/structure/B1628860.png)
![5-Benzo[B]thiophen-3-ylmethyl-2H-tetrazole](/img/structure/B1628861.png)